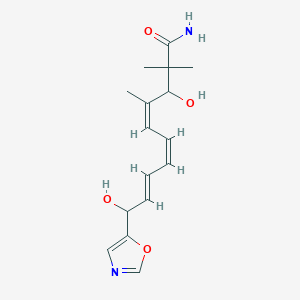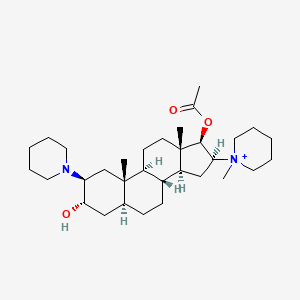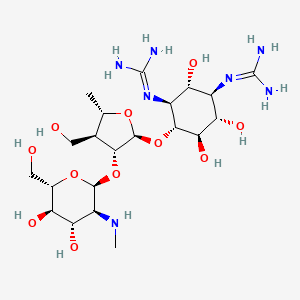
Segesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in its acetate form, this compound acetate, which is marketed under brand names such as Nestorone, Elcometrine, and Annovera . This compound acetate is a potent progestin with high progestational activity and is commonly used in hormonal contraceptives and the treatment of endometriosis .
Preparation Methods
Segesterone acetate is synthesized through a series of chemical reactions starting from 19-norprogesterone. The industrial production of this compound acetate typically involves the use of subcutaneous implants, vaginal rings, or transdermal patches due to its oral inactivity .
Chemical Reactions Analysis
Segesterone acetate undergoes various chemical reactions, including:
Hydroxylation: Catalyzed by enzymes such as CYP3A4.
Reduction: Involving 5α-reductase.
Substitution: Introduction of functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound acetate .
Scientific Research Applications
Segesterone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal progestins.
Biology: Investigated for its effects on progesterone receptors and other molecular targets.
Medicine: Widely used in hormonal contraceptives and the treatment of endometriosis.
Industry: Employed in the development of long-lasting contraceptive methods such as vaginal rings and implants.
Mechanism of Action
This compound acetate exerts its effects by selectively binding to progesterone receptors, where it acts as an agonist and transactivator . This binding leads to the activation of progesterone-responsive genes, resulting in progestational effects such as inhibition of ovulation and changes in the endometrium . This compound acetate does not bind to androgen receptors, minimizing androgenic side effects .
Comparison with Similar Compounds
This compound acetate is unique among progestins due to its high selectivity for progesterone receptors and lack of androgenic, glucocorticoid, or anabolic effects . Similar compounds include:
Progesterone: The natural hormone with lower progestational activity.
Medroxyprogesterone acetate: A synthetic progestin with different receptor binding profiles.
Levonorgestrel: Another synthetic progestin used in contraceptives but with different pharmacokinetic properties.
This compound acetate stands out due to its high efficacy in preventing ovulation and its suitability for use in long-acting contraceptive methods .
Properties
CAS No. |
7690-08-6 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-16-methylidene-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
SFLXYFZGKSGFKA-XUDSTZEESA-N |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
| 7690-08-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride](/img/structure/B1250586.png)


